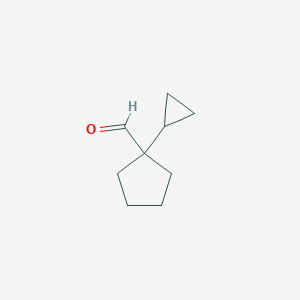

1-Cyclopropylcyclopentane-1-carbaldehyde

Description

1-Cyclopropylcyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopentane ring substituted at the 1-position with a cyclopropyl group and a formyl (aldehyde) functional group. This structure combines the inherent strain of the cyclopropane ring with the conformational flexibility of the cyclopentane backbone, leading to unique chemical and physical properties.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-cyclopropylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c10-7-9(8-3-4-8)5-1-2-6-9/h7-8H,1-6H2 |

InChI Key |

HFZOEJAWFDTGFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Cyclopentene Derivatives

This method involves the initial formation of a cyclopentene intermediate, which is then subjected to cyclopropanation using diazomethane or other carbene sources. The key steps are:

- Preparation of cyclopentene through dehydrogenation or other methods.

- Cyclopropanation using diazomethane or Simmons–Smith reagents, which introduces the cyclopropyl group onto the ring.

- Oxidation of the resulting cyclopropylcyclopentane to the aldehyde form using suitable oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO-based oxidations.

Cyclopropylation of Cyclopentane

An alternative approach involves direct cyclopropylation of cyclopentane:

- Generation of cyclopropyl metal intermediates through reactions with organometallic reagents.

- Addition to cyclopentane or its derivatives to form the cyclopropylcyclopentane core.

- Oxidation of the cyclopropyl group to form the aldehyde, typically via oxidation with PCC or other mild oxidants.

Ring Expansion and Rearrangement

Recent patent literature (e.g., US6288297B1) describes a process involving the transformation of cyclopropane carboxaldehyde derivatives into cyclopropylacetylene, which can be adapted for aldehyde synthesis:

- Condensation of cyclopropane carboxaldehyde with halogenating or alkylating agents.

- Formation of intermediate trichlorocarbinols via reaction with trichloroacetic acid in a non-aqueous solvent.

- Dehalogenation of the intermediate to yield the cyclopropyl aldehyde.

This method emphasizes high yields (>90%) and industrial scalability, though specific adaptations are necessary for cyclopentane derivatives.

Summary Table of Preparation Methods

| Method | Key Reactions | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of Cyclopentene | Carbene addition | Diazomethane, Simmons–Smith reagent | High selectivity, well-established | Requires handling of hazardous reagents |

| Cyclopropylation of Cyclopentane | Organometallic addition | Organometallic reagents, oxidants | Direct approach, scalable | Control of regioselectivity needed |

| Ring Expansion/Rearrangement | Condensation, dehalogenation | Cyclopropane carboxaldehyde derivatives, trichloroacetic acid | High yield, industrial scale | Multi-step process, requires specific precursors |

Research Findings and Industrial Implications

Recent studies suggest that the most promising route for large-scale synthesis involves the ring expansion method, utilizing cyclopropane carboxaldehyde derivatives. This approach benefits from high yields and the use of inexpensive starting materials, making it suitable for industrial applications.

Furthermore, the process's adaptability to continuous flow reactors enhances safety and efficiency, especially when handling hazardous reagents like diazomethane.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions, leading to ring-opening or rearrangement products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic or basic catalysts.

Major Products:

Oxidation: 1-Cyclopropylcyclopentane-1-carboxylic acid.

Reduction: 1-Cyclopropylcyclopentane-1-methanol.

Substitution: Various ring-opened or rearranged products depending on the reaction conditions.

Scientific Research Applications

1-Cyclopropylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of cyclopropyl-containing compounds.

Biology: Investigated for its potential biological activity and as a probe in studying enzyme-catalyzed reactions involving aldehydes.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique structural properties

Mechanism of Action

The mechanism of action of 1-Cyclopropylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. This reactivity is crucial in its role as a chemical probe or intermediate in synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Cyclopropylcyclopentane-1-carbaldehyde with four structurally related compounds, focusing on molecular features, functional groups, and inferred properties.

Table 1: Structural and Molecular Comparison

*Calculated values for this compound are based on its inferred structure.

Key Comparative Insights:

Functional Group Reactivity :

- Aldehyde-containing compounds (e.g., target compound, ) exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) compared to alcohols () or carboxylic acids (). The aldehyde group also increases susceptibility to oxidation, forming carboxylic acids under strong oxidizing conditions.

- The carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid () confers acidity (pKa ~4-5) and participation in condensation reactions (e.g., esterification), contrasting with the neutral aldehyde group.

Cyclobutane in 1-Benzylcyclobutane-1-carboxylic acid () exhibits moderate strain (~26 kcal/mol), slightly less than cyclopropane but more than cyclopentane, which may influence its stability in acidic or thermal conditions.

Steric and Electronic Effects :

- The bulky cyclopropyl group in the target compound may hinder steric access to the aldehyde group, reducing reaction rates with large nucleophiles compared to smaller substituents like methyl ().

- The prop-1-en-2-yl group in (1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde () introduces unsaturation, enabling conjugation with the aldehyde and altering electronic properties (e.g., resonance stabilization).

Physical Properties: Higher molecular weight compounds (e.g., , MW 190.24) are expected to have elevated boiling points and lower volatility compared to aldehydes () and alcohols (). The alcohol group in 1-Methylcyclopentanol () allows for hydrogen bonding, increasing its solubility in polar solvents relative to aldehydes.

Notes

- Limited direct data on this compound necessitate reliance on structural analogs for comparison.

- Molecular weights and formulas for some compounds are estimated or derived from structural inference.

- Further experimental studies are required to validate theoretical predictions about the target compound’s properties.

Biological Activity

1-Cyclopropylcyclopentane-1-carbaldehyde (C9H14O) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a cyclopropyl group attached to a cyclopentane ring with a carbonyl functional group, which may contribute to its unique biological activities. Understanding its biological activity is crucial for potential applications in drug discovery and development.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O |

| Molecular Weight | 142.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 131143275 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, which may lead to the modulation of enzyme activity or receptor binding.

Pharmacological Studies

Recent studies have focused on the pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics.

- Cytotoxicity : Research has shown varying degrees of cytotoxicity in different cancer cell lines. The compound's effectiveness appears to be dose-dependent, indicating a possible pathway for cancer treatment.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting that this compound could serve as a lead structure for antibiotic development.

- Cytotoxic Effects on Cancer Cells : In a study by Zhang et al. (2024), the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The findings indicated an IC50 value of approximately 30 µM, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | 30 µM |

| Cyclohexanecarboxaldehyde | Low | 50 µM |

| Cyclobutylcarbaldehyde | High | 20 µM |

This table illustrates that while this compound shows moderate activity, other analogs may exhibit stronger antimicrobial or cytotoxic properties.

Q & A

Q. What role does the cyclopropane ring play in modulating the compound’s interactions with enzyme active sites (e.g., aldehyde dehydrogenases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.